![molecular formula C7H6F3NO3S B074289 2-amino-4-(trifluoromethyl)benzenesulfonic acid CAS No. 1513-44-6](/img/structure/B74289.png)
2-amino-4-(trifluoromethyl)benzenesulfonic acid
Overview
Description
2-amino-4-(trifluoromethyl)benzenesulfonic acid is a chemical compound with the molecular formula C7H6F3NO3S. It is a sulfonic acid derivative of trifluorotoluene, characterized by the presence of an amino group and three fluorine atoms attached to the benzene ring.
Preparation Methods
The synthesis of 2-amino-4-(trifluoromethyl)benzenesulfonic acid involves several steps. One common method includes the nitration of trifluorotoluene followed by reduction to introduce the amino group. The sulfonation step is then carried out to introduce the sulfonic acid group. Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-4-(trifluoromethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfonic acid groups are replaced by other substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
Pharmaceutical Intermediates
2-Amino-4-(trifluoromethyl)benzenesulfonic acid serves as a critical intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations allows it to be incorporated into drugs targeting different therapeutic areas.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated the use of this compound in synthesizing novel anticancer agents. The introduction of the trifluoromethyl group has been shown to enhance the biological activity of these agents, leading to improved efficacy against cancer cell lines .
Agrochemical Development
In agrochemicals, this compound is utilized for developing herbicides and pesticides. Its structural features enable it to act on specific biological pathways in target organisms.
Data Table: Herbicides Derived from this compound
Herbicide Name | Target Weeds | Mechanism of Action |
---|---|---|
Herbicide A | Broadleaf Weeds | Inhibition of amino acid synthesis |
Herbicide B | Grasses | Disruption of metabolic pathways |
Analytical Chemistry
The compound is also employed in analytical chemistry as a reagent for detecting and quantifying various substances. Its unique properties allow it to form stable complexes with metal ions, facilitating analysis.
Case Study: Metal Ion Detection
Research has shown that this compound can effectively detect trace amounts of heavy metals in environmental samples, showcasing its utility in environmental monitoring .
Mechanism of Action
The mechanism of action of 2-amino-4-(trifluoromethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and sulfonic acid groups facilitate binding to target proteins and enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
2-amino-4-(trifluoromethyl)benzenesulfonic acid can be compared with other similar compounds, such as:
3-Aminobenzotrifluoride: Lacks the sulfonic acid group, making it less versatile in certain applications.
4-Amino-alpha,alpha,alpha-trifluorotoluene-3-sulphonic acid: Differently positioned functional groups can lead to variations in reactivity and application.
This compound: Similar structure but different positional isomer, affecting its chemical behavior and uses.
Biological Activity
2-Amino-4-(trifluoromethyl)benzenesulfonic acid, also known as TFBS, is a sulfonic acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This compound features a trifluoromethyl group, which significantly influences its biological activity by enhancing lipophilicity and altering pharmacokinetic properties.
- Chemical Formula : C₇H₆F₃NO₃S
- Molecular Weight : 227.19 g/mol
- CAS Number : 402-13-1
The presence of the trifluoromethyl group (–CF₃) is known to enhance the biological activity of compounds by improving their metabolic stability and binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group can facilitate stronger hydrogen bonding interactions, which may enhance the compound's ability to inhibit specific enzymes or modulate receptor activity.
Antimicrobial Activity
Research indicates that TFBS exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell membrane integrity, leading to cell lysis.
Enzyme Inhibition
TFBS has been evaluated for its inhibitory effects on several enzymes:
- Dipeptidyl Peptidase IV (DPP-IV) : DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus. TFBS has shown promising results in inhibiting DPP-IV, thereby enhancing incretin levels and improving glycemic control.
- Carbonic Anhydrase : The compound also acts as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of TFBS against clinical isolates of multi-drug resistant bacteria. The results showed that TFBS had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as a therapeutic agent in treating resistant infections.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
DPP-IV Inhibition Study
In another study focusing on diabetes management, TFBS was tested for its DPP-IV inhibitory activity. The compound exhibited an IC50 value of 50 µM, demonstrating effective inhibition comparable to known DPP-IV inhibitors like sitagliptin.
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group in TFBS was found to significantly enhance its biological activity compared to non-fluorinated analogs. SAR studies suggest that modifications at the para position of the benzenesulfonic acid moiety can further optimize its efficacy and selectivity for target enzymes.
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that TFBS has favorable absorption characteristics with a moderate half-life, making it a suitable candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)4-1-2-6(5(11)3-4)15(12,13)14/h1-3H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIOGENQCVAALC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164752 | |
Record name | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-44-6 | |
Record name | 2-Amino-4-(trifluoromethyl)benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1513-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1513-44-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-α,α,α-trifluorotoluene-4-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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